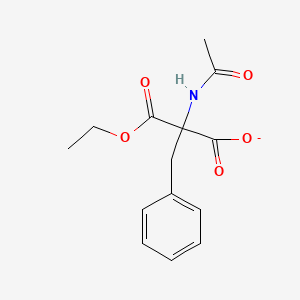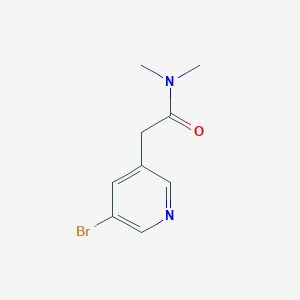
2-(5-bromopyridin-3-yl)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N,N-dimethyl-3-pyridineacetamide is an organic compound with the molecular formula C7H9BrN2O2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-dimethyl-3-pyridineacetamide typically involves the bromination of N,N-dimethyl-3-pyridineacetamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-N,N-dimethyl-3-pyridineacetamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N,N-dimethyl-3-pyridineacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are employed.
Coupling Reactions: Catalysts such as palladium acetate (Pd(OAc)2) and ligands like triphenylphosphine (PPh3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Bromo-N,N-dimethyl-3-pyridineacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-N,N-dimethyl-3-pyridineacetamide involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-N,N-diethylpyridine-3-sulfonamide
- 5-Bromo-N-methylpyridine-3-sulfonamide
- 4-(5-Bromopyridin-3-ylsulfonyl)morpholine
Uniqueness
5-Bromo-N,N-dimethyl-3-pyridineacetamide is unique due to its specific substitution pattern and the presence of both bromine and dimethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11BrN2O |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
2-(5-bromopyridin-3-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C9H11BrN2O/c1-12(2)9(13)4-7-3-8(10)6-11-5-7/h3,5-6H,4H2,1-2H3 |
Clé InChI |
DXXMRXZWOFSJQZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CC1=CC(=CN=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


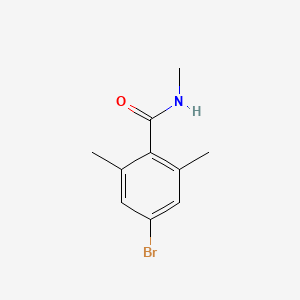

![Imidazo[1,2-a]pyrimidine, 2-(3-methoxyphenyl)-](/img/structure/B13921780.png)
![N-[(2R)-3-(4-amino-3-fluorophenyl)-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B13921791.png)
![2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one](/img/structure/B13921795.png)
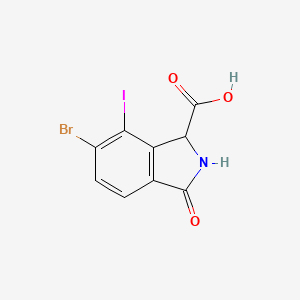
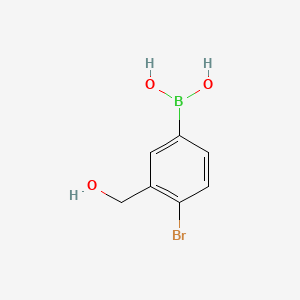

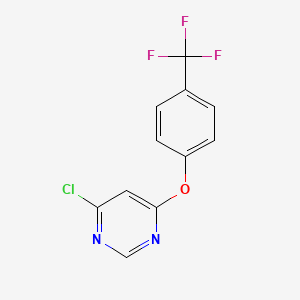
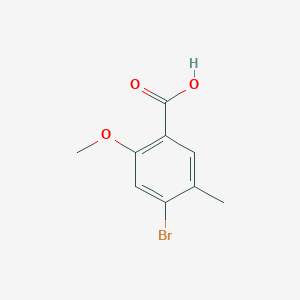
![Methyl 4'-(acetylamino)[1,1'-biphenyl]-4-carboxylate](/img/structure/B13921838.png)
![Tert-butyl 5-bromospiro[indoline-3,4-piperidine]-1-carboxylate](/img/structure/B13921846.png)
![5-Amino-1,7-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-6H-pyrrolo[2,3-b]pyridin-6-one](/img/structure/B13921848.png)
